GW841819X -

GW841819X

Catalog Number: EVT-1534045
CAS Number:
Molecular Formula: C26H22ClN5O3
Molecular Weight: 487.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GW841819X is a synthetic compound primarily investigated for its potential therapeutic applications. It belongs to a class of compounds that modulate biological pathways, particularly in the context of neurological and psychiatric disorders. The compound's development is rooted in the need for innovative treatments that target specific receptors or pathways involved in disease mechanisms.

Classification

GW841819X can be classified as a small molecule drug candidate. Its classification is based on its molecular weight, structure, and intended use in pharmacotherapy. It is particularly noted for its interaction with specific neurotransmitter systems, which positions it within the broader category of neuropharmacological agents.

Synthesis Analysis

Methods

The synthesis of GW841819X involves several chemical reactions that are typical in the development of small molecules. While specific proprietary methods may not be publicly disclosed, general techniques used in similar compounds include:

  1. Stepwise Synthesis: This method involves multiple sequential reactions to build the compound's structure gradually.
  2. Functional Group Manipulation: Modifications of functional groups are performed to enhance the compound's activity and selectivity.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the desired compound from by-products.

Technical Details

The synthesis typically requires a combination of organic chemistry techniques, including:

  • Refluxing: Heating the reaction mixture to facilitate chemical reactions.
  • Recrystallization: Purifying the compound by dissolving it in a suitable solvent and allowing it to crystallize out.
  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of GW841819X.
Molecular Structure Analysis

Structure

GW841819X possesses a specific molecular structure characterized by several functional groups that contribute to its biological activity. While the exact structural formula is not publicly available due to proprietary information, it is essential to understand that its design likely incorporates features that enhance receptor binding and bioavailability.

Data

Key data regarding its molecular weight, elemental composition, and stereochemistry would typically be derived from spectroscopic analyses. For instance, NMR data would provide insights into hydrogen environments and connectivity within the molecule.

Chemical Reactions Analysis

Reactions

GW841819X may undergo various chemical reactions typical of small organic molecules, including:

  • Hydrolysis: Involving the breakdown of chemical bonds through reaction with water.
  • Oxidation-Reduction Reactions: These reactions can alter functional groups within the molecule, potentially affecting its pharmacological properties.

Technical Details

The stability of GW841819X under different conditions (pH, temperature) is crucial for understanding its behavior in biological systems. Studies often assess how these factors influence reactivity and degradation pathways.

Mechanism of Action

Process

The mechanism of action for GW841819X involves interaction with specific receptors or enzymes within the body. While detailed mechanisms may not be fully elucidated in public literature, compounds like GW841819X generally function by:

  1. Binding to Receptors: Modulating receptor activity (e.g., neurotransmitter receptors).
  2. Inhibiting Enzymatic Activity: Affecting biochemical pathways related to disease processes.

Data

Pharmacological studies typically provide data on binding affinities and efficacy at target sites, which are critical for evaluating therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of GW841819X include:

  • Solubility: Important for bioavailability; solubility studies determine how well the compound dissolves in various solvents.
  • Melting Point: Provides insights into purity and stability.

Chemical Properties

Chemical properties such as pKa (acid dissociation constant) and logP (partition coefficient) are vital for predicting behavior in biological systems. These properties influence absorption, distribution, metabolism, and excretion profiles.

Applications

Scientific Uses

GW841819X has been explored for various scientific applications, particularly in:

  • Neuropharmacology: Investigating its effects on neurotransmitter systems may lead to new treatments for conditions like depression or anxiety.
  • Drug Development: Serving as a lead compound for further modifications to enhance efficacy or reduce side effects.
Introduction to BET Bromodomain Proteins and Epigenetic Targeting

Evolutionary Conservation of Bromodomains in Gene Regulation

Bromodomains represent an evolutionarily conserved protein architecture present across eukaryotes, functioning as essential "readers" of lysine acetylation marks. These ~110-amino acid modules form left-twisted four-helix bundles (αZ, αA, αB, αC) connected by ZA and BC loops that create a hydrophobic acetyl-lysine (KAc) binding pocket [4]. The human genome encodes 61 bromodomains distributed across 46 distinct proteins, classified into eight structural families based on sequence and functional homology [4] [2]. Remarkably, despite considerable sequence variation, the tertiary structure and KAc recognition mechanism remain highly conserved from yeast to mammals. This conservation is exemplified by the yeast Bdf1/Bdf2 proteins, which functionally parallel human TAF1 despite being encoded by separate genes [2]. The structural conservation of the KAc binding pocket—centered around a critical asparagine residue (e.g., Asn156 in BRD2-BD1) that hydrogen-bonds to the acetyl oxygen—enables competitive targeting by small-molecule inhibitors [4] [7]. This deep conservation underscores bromodomains' fundamental role in interpreting the acetylated epigenome to regulate chromatin dynamics, transcriptional activation, and DNA repair pathways.

Table 1: Structural and Functional Classification of Bromodomain-Containing Proteins (BCPs)

ClassificationRepresentative MembersDomain ArchitecturePrimary Biological Functions
BET FamilyBRD2, BRD3, BRD4, BRDTDual bromodomains (BD1/BD2) + ET domainTranscriptional elongation, chromatin bookmarking, enhancer assembly
HAT FamilyPCAF, GCN5L2, EP300 (p300)Bromodomain + acetyltransferase domainHistone acetylation, transcriptional coactivation
MethyltransferasesASH1L, MLLBromodomain + SET domainHistone methylation, epigenetic memory
Chromatin RemodelersSMARCA2, BAZ1B, PB1Bromodomain + helicase/ATPase domainsNucleosome positioning, chromatin accessibility

Role of BET Proteins (BRD2/3/4/BRDT) in Chromatin Remodeling and Transcriptional Activation

The Bromodomain and Extra-Terminal (BET) family comprises four mammalian proteins (BRD2, BRD3, BRD4, and testis-specific BRDT) characterized by tandem bromodomains (BD1 and BD2) and an extraterminal (ET) protein interaction domain. Despite high sequence identity (>80%) in their bromodomains, BET proteins exhibit functional specialization through differential recruitment of chromatin-modifying complexes via their ET and C-terminal domains (CTDs) [2] [4]. BET proteins operate as master regulators of transcriptional initiation and elongation through two primary mechanisms: First, they recognize acetylated histones via their bromodomains—particularly tetra-acetylated H4 (H4K5ac/K8ac/K12ac/K16ac) and di-acetylated H3 (H3K9ac/K14ac) [1]. Second, they recruit transcriptional machinery such as the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote productive elongation [2] [4].

Crucially, BET proteins also recognize acetylated transcription factors, expanding their regulatory scope beyond histones. A paradigm is the interaction between BRD3 and acetylated GATA1—a master hematopoietic transcription factor. Structural studies reveal that BRD3's first bromodomain (BD1) binds with high specificity to multi-acetylated motifs in GATA1 (e.g., KAc312/KAc315), facilitated by hydrogen bonding to Asn147 and hydrophobic interactions with Leu99 [5] [1]. This interaction is indispensable for GATA1's stable chromatin occupancy at erythroid target genes. Disruption using BET inhibitors like GW841819X displaces BRD3 and GATA1 from chromatin, impairing erythroid differentiation—a vulnerability that highlights BET proteins as critical nodes in transcription factor networks [1] [5].

Chemical Properties of GW841819X

PropertyValueDescription
Chemical Namebenzyl (R)-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)carbamateIUPAC nomenclature [3]
Molecular Weight487.94 g/molExact mass: 487.1411 [3]
Chemical FormulaC₂₆H₂₂ClN₅O₃Elemental composition: C,64.00; H,4.54; Cl,7.27; N,14.35; O,9.84 [3]
MechanismAcetyl-lysine mimeticCompetes with acetylated substrates for bromodomain binding pocket [6]
SolubilityDMSO-solubleNot soluble in water [3]

Pathological Implications of BET Dysregulation in Oncology and Inflammation

Dysregulated BET activity drives pathogenesis across cancer and inflammatory disorders through multiple mechanisms. In oncology, BET proteins sustain oncogene expression programs by amplifying transcriptional output from super-enhancers—large clusters of enhancers densely occupied by transcription factors and coactivators. For example, BRD4 binds to acetylated histones at the MYC super-enhancer, recruiting P-TEFb to drive MYC transcription in acute myeloid leukemia (AML) and multiple myeloma [4] [8]. Another oncogenic mechanism involves chromosomal translocations generating BET fusion proteins. In NUT midline carcinoma (NMC), a lethal malignancy, the BRD4-NUT fusion encodes an oncoprotein that blocks epithelial differentiation by recruiting histone acetyltransferases (HATs) to maintain hyperacetylated chromatin [2] [4]. Similarly, BRD3-NUT fusions occur in NMC, while MLL fusions with AF4/AF9/AF10 are prevalent in acute leukemias [4].

Beyond oncology, BET proteins amplify inflammatory cascades by modulating NF-κB signaling. BRD4 binds acetylated RelA (p65), facilitating P-TEFb recruitment to NF-κB target genes and inducing pro-inflammatory cytokines (IL-1β, IL-6, CXCL9) [4]. This establishes BET inhibitors as potential immunomodulators. GW841819X exemplifies a therapeutic BET inhibitor designed to counteract these pathologies. As an acetyl-lysine mimetic, it occupies the KAc binding pocket of BET bromodomains, displacing them from acetylated histones and transcription factors [3] [6]. Preclinical studies confirm its efficacy against NUT midline carcinoma, multiple myeloma, and acute leukemias—validating BET targeting as a strategy to disrupt oncogenic transcription circuits [3] [8]. Its structural similarity to JQ1—a prototypical BET inhibitor—enables potent disruption of BRD4-NUT oncogenic complexes [3]. However, BRD2/3/4 BD1-BD2 conservation poses selectivity challenges, potentially explaining erythroid toxicity observed with pan-BET inhibitors [1] [5]. Next-generation inhibitors like RVX-208 address this by selectively targeting BD2 domains [7].

Properties

Product Name

GW841819X

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.94

Synonyms

(R)-benzyl (6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)carbamate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.